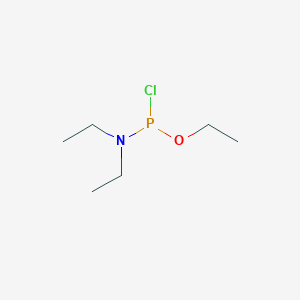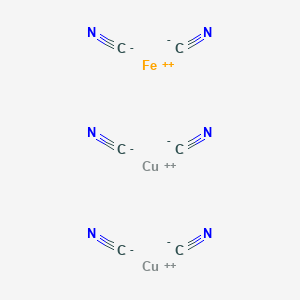
Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-
Descripción general
Descripción
Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- is a useful research compound. Its molecular formula is AlF6K3 and its molecular weight is 258.267 g/mol. The purity is usually 95%.
The exact mass of the compound Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbon Dioxide Capture
Gamma-alumina (γ-Al₂O₃) and alpha-alumina (α-Al₂O₃) have been instrumental in developing regenerable potassium-based sorbents for CO₂ capture from flue gas. These alumina supports help overcome the deactivation of sorbents caused by by-product formation during CO₂ sorption. Particularly, α-Al₂O₃-based sorbents have demonstrated excellent regeneration properties and high CO₂ capture capacity, primarily due to the formation of KHCO₃, which can be easily regenerated without forming problematic by-products (Lee et al., 2013).
Electrochemical Characteristics in Polymer Electrolytes
Alumina (Al₂O₃) nanoparticles have been utilized as fillers in poly(vinylidenefluoride-co-hexafluorpropylene) (P(VDF-HFP))-based porous polymer electrolytes. The inclusion of Al₂O₃ nanoparticles impacts the crystallization degree of the polymer film, affecting its electrochemical properties. The nanoparticles act as solid plasticizers, influencing the ionic conductivity, lithium ions transference number, and the activation energy for ions transport (Li et al., 2004).
Synthesis of Mesostructured Aluminophosphates
Mesostructured aluminophosphates with different structures (hexagonal and lamellar) have been synthesized at room temperature using a cationic surfactant. The physical properties like Al:P ratios, coordination of Al, degrees of condensation, and thermal stabilities can be controlled by adjusting the surfactant behavior and the condensation degree of the inorganic component. These aluminophosphates are promising for various applications due to their tunable structural and chemical properties (Khimyak & Klinowski, 2000).
Interaction in Molten Systems
The interaction of B₂O₃ with molten KF-AlF₃ and KF-NaF-AlF₃ has been studied, revealing the formation of various compounds depending on the melt composition and temperature. This interaction is crucial for understanding the chemical processes in systems like the potassium-cryolite-based melts used in industrial applications (Kataev et al., 2017).
Alumina Supports in Biodiesel Production
Alumina-supported potassium oxides have shown promise as catalysts for the transesterification reaction of vegetable oils in biodiesel production. Different potassium compounds supported on Al₂O₃ have been prepared and optimized, demonstrating that alumina-supported potassium compounds could be effective and economical catalysts for biodiesel production (Evangelista et al., 2016).
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
K3AlF6K_3AlF_6K3AlF6
. This compound is used in various industries, including welding, the production of pesticides, and the manufacture of glassware and enamel .Target of Action
In the context of its use as a welding agent, it targets the metal surfaces being joined, facilitating the fusion process .
Mode of Action
Potassium hexafluoraluminate interacts with its targets primarily through physical processes rather than biochemical interactions. In welding, it acts as a flux, reducing the melting point of the metal surfaces and promoting their fusion .
Biochemical Pathways
Its role is more physical than biochemical, affecting processes such as metal fusion in welding .
Pharmacokinetics
It is slightly soluble in water , which could influence its distribution and elimination if it were to enter a biological system.
Result of Action
The primary result of potassium hexafluoraluminate’s action is the facilitation of processes like welding. It helps to lower the melting point of the metals involved, enabling them to fuse more easily .
Action Environment
The efficacy and stability of potassium hexafluoraluminate can be influenced by environmental factors such as temperature and humidity. For example, its effectiveness as a welding agent may be affected by the temperature of the environment, as this could influence the melting point of the metals .
Propiedades
IUPAC Name |
aluminum;tripotassium;hexafluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.6FH.3K/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZQEDPMQXFXTE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF6K3 | |
| Record name | potassium hexafluoraluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893967 | |
| Record name | Potassium aluminum fluoride (K3AlF6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.267 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white odorless crystals; Soluble in water; [GFS Chemicals MSDS] | |
| Record name | Potassium hexafluoroaluminate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16818 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13775-52-5 | |
| Record name | Potassium hexafluoroaluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium aluminum fluoride (K3AlF6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripotassium hexafluoroaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)











![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)

